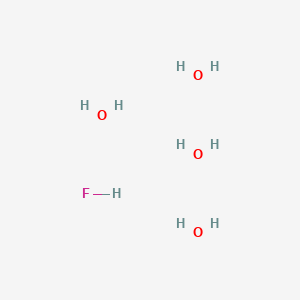

Hydrofluoric acid, tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrofluoric acid, tetrahydrate is a compound consisting of hydrogen fluoride and water in a 1:4 ratio. It is a colorless, highly corrosive liquid that is used in various industrial and scientific applications. Hydrofluoric acid is known for its ability to dissolve glass and other silicate materials, making it a valuable reagent in many chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrofluoric acid, tetrahydrate can be synthesized by dissolving anhydrous hydrogen fluoride in water. The reaction is highly exothermic, releasing a significant amount of heat. The general reaction is as follows:

HF (g)+H2O (l)→HF⋅4H2O (l)

Industrial Production Methods

Industrially, hydrofluoric acid is produced by the reaction of sulfuric acid with fluorite (calcium fluoride). The reaction is carried out at high temperatures, and the resulting hydrogen fluoride gas is then dissolved in water to produce hydrofluoric acid:

CaF2+H2SO4→2HF+CaSO4

Analyse Chemischer Reaktionen

Types of Reactions

Hydrofluoric acid, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: Hydrofluoric acid can act as a reducing agent in certain reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoride ion replaces other groups in organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used with hydrofluoric acid include silicon dioxide, which reacts to form silicon tetrafluoride and water:

SiO2+4HF→SiF4+2H2O

Major Products

The major products formed from reactions involving hydrofluoric acid include various fluorine-containing compounds such as silicon tetrafluoride, uranium hexafluoride, and aluminum trifluoride .

Wissenschaftliche Forschungsanwendungen

Hydrofluoric acid, tetrahydrate has numerous applications in scientific research:

Chemistry: It is used in the synthesis of organofluorine compounds, which are important in pharmaceuticals and agrochemicals.

Biology: Hydrofluoric acid is used in the preparation of biological samples for electron microscopy by etching away silicate materials.

Medicine: It is used in the production of certain pharmaceuticals, including antidepressants like fluoxetine.

Wirkmechanismus

Hydrofluoric acid exerts its effects primarily through the release of fluoride ions, which can penetrate tissues and disrupt cellular processes. The fluoride ions can bind to calcium and magnesium ions in the body, leading to severe toxicity. In industrial applications, the fluoride ions react with silicon and other elements to form stable fluorine-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydrochloric Acid (HCl): Like hydrofluoric acid, hydrochloric acid is a strong acid used in various industrial processes. it does not have the same ability to dissolve silicate materials.

Sulfuric Acid (H2SO4): Sulfuric acid is another strong acid used in industry, but it is primarily used for its dehydrating properties rather than its ability to dissolve silicates.

Nitric Acid (HNO3): Nitric acid is a strong oxidizing agent used in the production of fertilizers and explosives. It does not share the same reactivity with silicates as hydrofluoric acid.

Uniqueness

Hydrofluoric acid is unique in its ability to dissolve glass and other silicate materials, making it indispensable in certain industrial and scientific applications. Its high reactivity with silicon compounds sets it apart from other acids .

Eigenschaften

CAS-Nummer |

375372-42-2 |

|---|---|

Molekularformel |

FH9O4 |

Molekulargewicht |

92.07 g/mol |

IUPAC-Name |

tetrahydrate;hydrofluoride |

InChI |

InChI=1S/FH.4H2O/h1H;4*1H2 |

InChI-Schlüssel |

VXYRNRFVDXPZKA-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.O.O.F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)

![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)

![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)